anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester

Stereochemistry Neighboring group participation Nucleophilic substitution

anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester (CAS 745836-21-9; molecular formula C₉H₁₅NO₂; MW 169.22 g/mol) is a chiral bicyclic secondary amine building block belonging to the 2-azanorbornane (2-azabicyclo[2.2.1]heptane) scaffold class. The compound features a rigid bridged bicyclic framework with an ethyl ester at the 7-position and a free secondary amine at the 2-position, with the 'anti' designation referring to the relative stereochemistry between the 7-ethoxycarbonyl substituent and the 2-nitrogen bridge.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12097078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC1NC2
InChIInChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3
InChIKeyKRURNZGDUICNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Ethyl Ester (CAS 745836-21-9): Identity, Class, and Procurement Context


anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester (CAS 745836-21-9; molecular formula C₉H₁₅NO₂; MW 169.22 g/mol) is a chiral bicyclic secondary amine building block belonging to the 2-azanorbornane (2-azabicyclo[2.2.1]heptane) scaffold class [1]. The compound features a rigid bridged bicyclic framework with an ethyl ester at the 7-position and a free secondary amine at the 2-position, with the 'anti' designation referring to the relative stereochemistry between the 7-ethoxycarbonyl substituent and the 2-nitrogen bridge. This scaffold serves as a conformationally constrained analog of piperidine and pyrrolidine motifs and appears as a pivotal structural fragment in FDA-approved pharmaceuticals including the hepatitis C antiviral agent Ledipasvir [2]. The compound is exclusively supplied for research purposes and is recognized as a versatile intermediate for constructing biologically active molecules, particularly those targeting neurological and metabolic pathways.

Why Generic Substitution Fails for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Ethyl Ester: Stereochemistry, Regiochemistry, and Scaffold Rigidity


Substituting this compound with a generic piperidine, pyrrolidine, or even a regioisomeric azabicycloheptane analog is not equivalent because three interdependent structural features govern its downstream utility: (1) the anti stereochemical relationship between the 7-ethoxycarbonyl group and the 2-nitrogen bridge dictates both synthetic reactivity (neighboring group participation enabling nucleophilic substitution without N-protection [1]) and biological target engagement, where the anti vs syn configuration can produce orders-of-magnitude differences in receptor binding affinity ; (2) the 2-azanorbornane scaffold imposes conformational rigidity absent in monocyclic piperidine analogs, restricting rotatable bonds and pre-organizing the amine for target complementarity [2]; and (3) the free secondary amine (as opposed to N-Boc or N-benzyl protected analogs) provides a direct handle for further derivatization without requiring a deprotection step. The quantitative evidence below demonstrates that these structural features translate into measurable differences in synthetic efficiency, binding affinity, and physicochemical properties.

Quantitative Differentiation Evidence: anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Ethyl Ester vs. Closest Analogs


Anti vs. Syn Stereochemistry: Synthetic Access Without N-Protection Enables Direct Derivatization

The anti configuration of the 7-ethoxycarbonyl group relative to the 2-nitrogen bridge is a critical synthetic differentiator. In the anti isomer, the 2-nitrogen participates as a neighboring group, facilitating direct nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles without requiring protection of the secondary bicyclic nitrogen. This allows direct conversion of the anti-7-ethoxycarbonyl group into a methylisoxazole ring, yielding anti-isoepiboxidine in a single synthetic operation. The syn isomer cannot undergo this transformation without N-protection, and the anti isomer can be epimerized to the syn isomer via base-induced epimerization α to the carbonyl when the syn isomer is required [1].

Stereochemistry Neighboring group participation Nucleophilic substitution Epibatidine analogs

Conformational Restriction: 2-Azanorbornane vs. Piperidine Scaffold Rigidity and Target Complementarity

The 2-azanorbornane scaffold provides a conformationally locked, bridged bicyclic amine framework, whereas piperidine and pyrrolidine rings exhibit conformational flexibility that can reduce binding site complementarity [1]. This rigidity has been quantitatively demonstrated in a P2Y14R antagonist series: the pure (S,S,S) 2-azanorbornane enantiomer 15 (MRS4738) displayed 3-fold higher affinity than its enantiomer 16 at the P2Y14 receptor, and its double prodrug 143 (MRS4815) dramatically reduced lung inflammation in a mouse asthma model, confirming that stereochemically defined conformational restriction translates to in vivo efficacy [2]. In contrast, the parent flexible phenyl-piperidine antagonist 1 (PPTN) served as the baseline for this bridged-piperidine optimization program [2].

Conformational restriction Bioisosterism 2-Azanorbornane Piperidine P2Y14R antagonist

Anti vs. Syn Biological Consequences: >100-Fold Difference in nAChR Binding Affinity Between Stereoisomers

The biological consequence of the anti vs. syn configuration at the 7-position has been quantified in the isoepiboxidine series, where the anti-7-ethoxycarbonyl derivative of the target compound serves as the direct synthetic precursor. At human recombinant α4β2 nicotinic acetylcholine receptors (nAChR), syn-isoepiboxidine (10) displayed a Ki of approximately 9.51 nM, while anti-isoepiboxidine (11) showed no effect at concentrations up to 1000 nM . This represents a >100-fold difference in binding affinity attributable solely to the stereochemical configuration at the 7-position. The syn isomer showed approximately 13-fold weaker affinity than epibatidine itself, while the anti isomer was completely inactive .

Nicotinic acetylcholine receptor Isoepiboxidine Stereochemistry-activity relationship Binding affinity

Free Secondary Amine vs. N-Boc Protected Analog: Molecular Weight and Synthetic Step-Count Differentiation

The target compound (CAS 745836-21-9) bears a free secondary amine (NH) at the 2-position, distinguishing it from its closest N-protected analog, anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester (CAS 745836-22-0). The Boc-protected analog has a molecular weight of 269.34 g/mol versus 169.22 g/mol for the target compound—a 59% increase in mass attributable solely to the Boc group [1]. The free amine provides a hydrogen bond donor (HBD count = 1) absent in the Boc analog (HBD count = 0), and eliminates the need for a deprotection step (typically TFA or HCl-mediated) prior to further N-functionalization, saving one synthetic step in any derivatization sequence [1].

N-Boc protection Building block Molecular weight Step economy Derivatization handle

2-Azabicyclo[2.2.1]heptane Scaffold Validation: DPP-4 Inhibition with Nanomolar Potency vs. Marketed Comparators

The 2-azabicyclo[2.2.1]heptane scaffold has been clinically validated through the development of neogliptin (compound 12a), a potent DPP-4 inhibitor. Neogliptin exhibited an IC50 of 16.8 ± 2.2 nM against DPP-4, demonstrating greater potency than the marketed drugs vildagliptin and sitagliptin [1]. In head-to-head comparisons, neogliptin showed a low cardiotoxic effect compared to sitagliptin and superior ADME properties compared to vildagliptin [1]. Furthermore, neogliptin demonstrated stability in aqueous solutions due to low intramolecular cyclisation potential, a property attributed to the rigid bicyclic scaffold [1]. A subsequent optimization campaign yielded compound 9a with IC50 = 4.3 nM, confirming the scaffold's capacity for further potency improvement [2].

DPP-4 inhibitor Neogliptin Type 2 diabetes Scaffold validation Drug discovery

Physicochemical Property Profile vs. Piperidine Analog: Similar Lipophilicity but Distinct Topology and Rigidity

The target compound (XLogP3 = 0.6, HBD = 1, HBA = 3, rotatable bonds = 3, TPSA = 38.33 Ų) [1] shares similar computed lipophilicity with ethyl piperidine-4-carboxylate (XLogP = 0.5) [2], both falling within desirable drug-like property space. However, the critical differentiation lies not in lipophilicity but in molecular topology: the rigid bicyclic framework constrains the relative spatial orientation of the amine and ester groups in a fixed geometry, whereas the piperidine analog can sample multiple conformations through ring-flipping and bond rotation. This topological constraint has been shown to produce 3-fold differences in receptor binding affinity between stereoisomers in the 2-azanorbornane series [3], an effect that cannot be achieved with conformationally flexible monocyclic amines.

XLogP3 Physicochemical properties Piperidine Topological polar surface area Conformational restriction

Optimal Application Scenarios for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Ethyl Ester Based on Quantitative Evidence


Neurological Drug Discovery: Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The anti-configured 7-ethoxycarbonyl derivative is the direct synthetic precursor to anti-isoepiboxidine, a rigid nAChR ligand chemotype. The anti isomer's capacity for N-protection-free conversion to methylisoxazole heterocycles, demonstrated by Malpass et al. [1], makes it the preferred building block for synthesizing conformationally restricted nAChR ligands. The >100-fold stereochemistry-dependent difference in α4β2 binding affinity between anti- and syn-isoepiboxidine isomers underscores the critical importance of procuring the correct anti stereoisomer for neurological target-focused libraries.

Metabolic Disease Programs: DPP-4 Inhibitor Scaffold Optimization

The 2-azabicyclo[2.2.1]heptane scaffold has been validated in DPP-4 inhibition through neogliptin (IC50 = 16.8 nM), which outperformed marketed comparators vildagliptin and sitagliptin in potency, ADME properties, and cardiotoxicity profiles [1]. Subsequent optimization yielded compound 9a with IC50 = 4.3 nM without DPP-8/DPP-9 off-target activity . The target compound, with its free secondary amine and ethyl ester handles, serves as an ideal starting building block for constructing novel DPP-4 inhibitors via N-functionalization and ester modification, leveraging the scaffold's demonstrated ability to deliver nanomolar potency.

GPCR Antagonist Programs: Conformationally Constrained Piperidine Bioisostere

The 2-azanorbornane scaffold's conformational rigidity provides measurable advantages over flexible piperidine in GPCR antagonist design. As demonstrated in the P2Y14R antagonist series, a 2-azanorbornane enantiomer displayed 3-fold higher receptor affinity than its stereoisomer and delivered in vivo antihyperallodynic and antiasthmatic efficacy [1]. The target compound's near-identical lipophilicity (XLogP3 = 0.6) to piperidine analogs (XLogP = 0.5) [2] means it can replace piperidine in lead series without disrupting overall physicochemical profiles, while the rigid scaffold provides superior control over pharmacophore geometry and binding site complementarity.

Fragment-Based Drug Discovery and Parallel Library Synthesis

The free secondary amine (HBD = 1, MW = 169.22) of the target compound enables direct N-functionalization via acylation, sulfonylation, reductive amination, or urea formation without requiring a deprotection step—a one-step advantage over the N-Boc analog (CAS 745836-22-0, MW = 269.34) [1]. The ethyl ester at the 7-position provides a second orthogonal functional handle for hydrolysis to the carboxylic acid or transesterification. This dual-handle architecture, combined with the scaffold's rigid, low molecular weight core, makes the compound an efficient starting point for fragment growing, parallel library synthesis, and property-driven lead optimization campaigns.

Quote Request

Request a Quote for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.